
7-Fluoro-2,3-dihydro-benzofuran-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2,3-dihydro-benzofuran-4-OL is a chemical compound with the CAS Number: 1232774-17-2 . It has a molecular weight of 154.14 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 7-fluoro-2,3-dihydro-1-benzofuran-4-ol . Its InChI code is 1S/C8H7FO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2,10H,3-4H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 154.14 .Mécanisme D'action
The mechanism of action of 7-Fluoro-2,3-dihydro-benzofuran-4-OL involves its selective agonism of the serotonin 5-HT1A receptor. Activation of this receptor has been shown to produce anxiolytic, antidepressant, and antipsychotic effects. Additionally, this compound has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter systems, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Fluoro-2,3-dihydro-benzofuran-4-OL in lab experiments is its high potency and selectivity for the serotonin 5-HT1A receptor. This allows for precise manipulation of this receptor system without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 7-Fluoro-2,3-dihydro-benzofuran-4-OL. One potential direction is the development of more potent and selective agonists of the serotonin 5-HT1A receptor for therapeutic use. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on various neurotransmitter systems. Finally, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 7-Fluoro-2,3-dihydro-benzofuran-4-OL involves several steps. The first step is the reaction of 2,3-dihydrobenzofuran with 2,2,2-trifluoroethyl chloroformate to form the corresponding carbonate intermediate. This intermediate is then reacted with lithium aluminum hydride to reduce the carbonyl group and form the alcohol product. Finally, the alcohol is treated with hydrochloric acid to remove the protecting group and obtain the final product, this compound.
Applications De Recherche Scientifique
7-Fluoro-2,3-dihydro-benzofuran-4-OL has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Alzheimer's disease. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
Propriétés
IUPAC Name |
7-fluoro-2,3-dihydro-1-benzofuran-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2,10H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQQMQCDEUJKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C21)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697657.png)
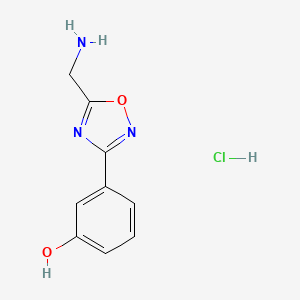
![2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2697660.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697662.png)
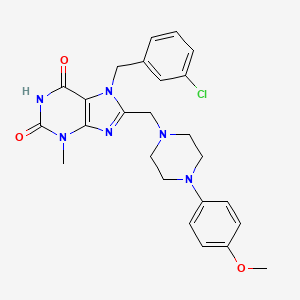
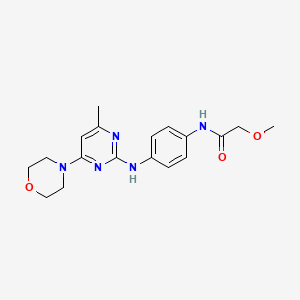
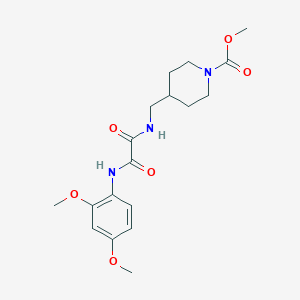
![Ethyl [(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetate](/img/structure/B2697670.png)
![2,5,6,7,8,9-Hexahydro-2-oxo-1H-cyclohepta[b]pyridine-3-carboxylic acid methyl ester](/img/structure/B2697671.png)
![3-(4-Methoxyphenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2697672.png)

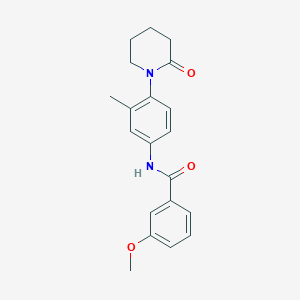

![3-(4-bromophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2697677.png)